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molecular formula C13H16N2 B020422 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 19686-05-6

2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B020422
M. Wt: 200.28 g/mol
InChI Key: MUZFLDUALLSEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08907097B2

Procedure details

Sulfuric acid (2 mL) was added to a solution of p-tolyl hydrazine hydrochloride (6.0 g, 37 mmol) in dioxane (60 mL), and stirred for 5 min. at RT. N-Methyl piperidone (5.03 g, 41 mmol) was added and the mixture was heated at 80° C. for 2 h. After reaction completion as determined by TLC), the reaction mixture was concentrated to approximately 20 mL under reduced pressure and basified to pH 10 using 10% aqueous KOH solution. The reaction mixture was extracted with EtOAc (3×300 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator to provide the desired compound as a brown colored solid (4.0 g, 52% yield). 1H NMR (DMSO-d6, di-HCl salt) δ (ppm): 7.30 (s, 1H), 7.20-7.10 (d, 1H), 7.10-7.00 (d, 1H), 3.80 (s, 2H), 2.90 (s, 4H), 2.60 (s, 3H), 2.40 (s, 3H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.Cl.[C:7]1([CH3:15])[CH:12]=[CH:11][C:10]([NH:13]N)=[CH:9][CH:8]=1.[CH3:16][N:17]1[CH2:22][CH2:21][CH2:20][CH2:19][C:18]1=O>O1CCOCC1>[CH3:16][N:17]1[CH2:22][CH2:21][C:20]2[NH:13][C:10]3[CH:9]=[CH:8][C:7]([CH3:15])=[CH:12][C:11]=3[C:19]=2[CH2:18]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
6 g
Type
reactant
Smiles
Cl.C1(=CC=C(C=C1)NN)C
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
5.03 g
Type
reactant
Smiles
CN1C(CCCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 min. at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 80° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After reaction completion
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to approximately 20 mL under reduced pressure and basified to pH 10
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN1CC2=C(NC=3C=CC(=CC23)C)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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